Methyl 1-acetyl-1H-indazole-5-carboxylate

Description

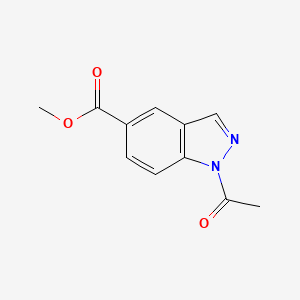

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZJFHDPNVMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626665 | |

| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239075-26-4 | |

| Record name | 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239075-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of Methyl 1 Acetyl 1h Indazole 5 Carboxylate

Chemical Transformations of the Ester Moiety

The methyl ester group at the 5-position of the indazole ring is susceptible to various nucleophilic substitution reactions typical of carboxylic acid esters. These transformations are key for introducing structural diversity at this position, leading to the generation of carboxylic acids, alternative esters, and amides.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of Methyl 1-acetyl-1H-indazole-5-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 1-acetyl-1H-indazole-5-carboxylic acid. This reaction is typically carried out under basic conditions. For instance, a procedure analogous to the hydrolysis of the related compound, Methyl 1-acetyl-1H-indazole-3-carboxylate, involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). semanticscholar.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. semanticscholar.org

It is important to note that under these basic reflux conditions, the N1-acetyl group is also susceptible to hydrolysis, leading to the simultaneous formation of 1H-indazole-5-carboxylic acid. semanticscholar.org

Table 1: Representative Conditions for Ester Hydrolysis

| Reagents | Solvent | Conditions | Product | Citation |

|---|

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other alkyl esters by reaction with a different alcohol. This process can be catalyzed by either an acid or a base. semanticscholar.org In a base-catalyzed transesterification, an alkoxide corresponding to the desired ester (e.g., ethoxide for an ethyl ester) acts as the nucleophile. The reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the product. semanticscholar.org

Acid-catalyzed transesterification involves protonation of the ester carbonyl to enhance its electrophilicity, followed by nucleophilic attack by the new alcohol. semanticscholar.org This method is also an equilibrium process, and using the alcohol reactant as the solvent is a common strategy to ensure high conversion. semanticscholar.org

Amidation Reactions

The ester group can be converted into an amide, a crucial functional group in many biologically active molecules. One common method is the direct reaction of the ester with an amine, although this often requires high temperatures or catalysts. A more facile approach involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netjocpr.com

Alternatively, the methyl ester can be directly converted to a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303), often in a refluxing alcohol solvent like ethanol. jocpr.com This specific type of amidation is demonstrated in the synthesis of 1H-indazole-3-carboxylic acid hydrazide from its corresponding methyl ester. jocpr.com This hydrazide can then be further reacted to form more complex derivatives. researchgate.net

Table 2: Example of Hydrazide Formation from a Related Indazole Ester

| Starting Material | Reagents | Solvent | Conditions | Product | Citation |

|---|

Reactions Involving the Acetyl Group

The N1-acetyl group is an important feature of the molecule, influencing the electronic properties of the indazole ring system. It can be removed or transformed to introduce different substituents at the nitrogen position.

Deacetylation Reactions

The N-acetyl group can be removed under various conditions. As mentioned previously, vigorous basic hydrolysis, such as refluxing with aqueous sodium hydroxide, will cleave the acetyl group concurrently with the methyl ester. semanticscholar.org

For a more selective removal of the N-acetyl group while potentially preserving the ester moiety, milder and more specific reagents are required. Chemoselective N-deacetylation methods have been developed that operate under neutral conditions. One such method employs the Schwartz reagent (zirconocene chloride hydride), which can effect N-deacetylation at room temperature, offering orthogonality to common protecting groups. researchgate.netrsc.orgnih.gov Acid-catalyzed deacetylation is another possibility, where protonation of the amide carbonyl facilitates nucleophilic attack by a solvent like water. etsu.edu

Table 3: Potential Methods for N-Deacetylation

| Method | Reagents | Conditions | Key Feature | Citation |

|---|---|---|---|---|

| Basic Hydrolysis | Sodium Hydroxide (aq) | Reflux | Non-selective; also hydrolyzes the ester | semanticscholar.org |

| Reductive Cleavage | Schwartz Reagent | Room Temperature, Anhydrous THF | Mild, chemoselective | researchgate.netrsc.orgnih.gov |

Transformations Leading to Other N-Acylated Indazoles

The N1-acetyl group can be replaced with other acyl groups to generate a library of N-acylated indazole derivatives. The most straightforward strategy to achieve this involves a two-step sequence: deacetylation followed by re-acylation.

After removal of the acetyl group to yield Methyl 1H-indazole-5-carboxylate, the resulting free N-H can be acylated using a variety of acylating agents. prepchem.com Standard procedures involve reacting the indazole with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base. prepchem.com It has been noted that N-acylation of indazoles can sometimes yield a mixture of N1 and N2 isomers; however, the N1-acyl indazole is generally the more thermodynamically stable product. google.com This allows for the synthesis of various N-acylated derivatives, which are precursors to many biologically active compounds. etsu.edu

Electrophilic Aromatic Substitution on the Indazole Ring System

The introduction of new substituents onto the benzene (B151609) portion of the indazole core via electrophilic aromatic substitution is a key strategy for modifying the compound's properties. The outcome of such reactions is heavily influenced by the existing groups on the ring.

The indazole ring is an aromatic heterocycle, and its reactivity in electrophilic substitution is modulated by the substituents it bears. In this compound, both the N1-acetyl group and the C5-methyl carboxylate group are electron-withdrawing.

N-Acetyl Group: The acetyl group at the N1 position significantly deactivates the entire ring system towards electrophilic attack due to its electron-withdrawing nature. It reduces the electron density of the pyrazole (B372694) and the fused benzene ring. Regioselective N-acylation is known to favor the N1 position, as the resulting N1-acylindazole is often the more thermodynamically stable isomer compared to the N2-acyl variant.

C5-Methyl Carboxylate Group: The methyl carboxylate group at the C5 position is also a deactivating, meta-directing group. It withdraws electron density from the benzene ring through both inductive and resonance effects.

Despite the deactivated nature of the ring, electrophilic substitution reactions remain a viable, albeit challenging, method to introduce a variety of functional groups, which is crucial for developing Structure-Activity Relationship (SAR) models in drug discovery. nih.govresearchgate.net By systematically altering the substitution pattern, chemists can probe how different functionalities at specific positions affect the biological activity of the molecule.

Common electrophilic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions are generally difficult on strongly deactivated rings.

The resulting functionalized derivatives serve as a library of compounds for biological screening. For example, SAR studies on the indazole derivative YC-1 have demonstrated that substitutions at various positions on the indazole and its appended groups can dramatically alter inhibitory activity against biological targets. nih.gov

Nucleophilic Substitution Reactions on the Indazole Scaffold

Nucleophilic substitution offers alternative pathways for modifying the this compound structure. These reactions can target the aromatic ring, the acetyl group, or the ester function.

Nucleophilic aromatic substitution (SNAr) on the indazole ring itself requires the presence of a good leaving group (such as a halide) and activation by electron-withdrawing groups. While the title compound is rich in electron-withdrawing groups, it lacks an intrinsic leaving group on the aromatic core. Therefore, SNAr would necessitate starting from a halogenated precursor, such as a 4-halo or 7-halo derivative of this compound. In such cases, nucleophiles like amines, alkoxides, or thiolates could displace the halide.

The exocyclic functional groups are more susceptible to nucleophilic attack:

Saponification: The methyl ester at C5 can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH). masterorganicchemistry.com This is a standard nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated during acidic workup. masterorganicchemistry.com

Deacetylation: The N-acetyl group can be removed by nucleophilic attack, often under hydrolytic conditions (acidic or basic). For example, treatment with aqueous hydrobromic acid can effect deacylation of N-acetyl indazoles. thieme-connect.de This restores the N-H of the indazole, which can be useful for subsequent N-alkylation or N-arylation reactions. This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

Suzuki Cross-Coupling and Other Metal-Catalyzed Reactions at the Indazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the indazole scaffold. researchgate.net

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide or triflate, is a premier method for synthesizing aryl- or heteroaryl-substituted indazoles. wikipedia.orgorganic-chemistry.orglibretexts.org To apply this reaction to the this compound framework, a halogen atom (e.g., Br or I) would need to be present on the indazole ring, typically at the C3, C4, C6, or C7 position.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the halo-indazole. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. organic-chemistry.orglibretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the efficient synthesis of biaryl and heteroaryl-indazole structures, which are common motifs in pharmacologically active compounds. nih.govnih.gov Research has shown that Suzuki coupling is compatible with a wide range of functional groups and can be used to prepare libraries of compounds for screening. researchgate.net

Beyond Suzuki coupling, other metal-catalyzed reactions are also relevant:

C-H Activation/Functionalization: Modern methods allow for the direct coupling of C-H bonds, bypassing the need for pre-functionalization with a halogen. Rhodium and palladium catalysts have been used for the C-H activation of indazoles to introduce new aryl groups or other functionalities. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form C-N bonds, for example, by coupling a halo-indazole with an amine. This is a key method for preparing N-aryl indazoles or introducing amino groups onto the indazole core. nih.gov

These metal-catalyzed reactions provide a versatile and powerful platform for the extensive derivatization of the indazole core, starting from appropriately functionalized versions of this compound.

Data Tables

Table 1: Potential Reactivity of this compound

| Reaction Type | Reagents & Conditions | Potential Product/Outcome | Reference |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at C4 or C6. | acs.org |

| Nucleophilic Hydrolysis (Saponification) | NaOH(aq), then H⁺ workup | 1-acetyl-1H-indazole-5-carboxylic acid. | masterorganicchemistry.com |

| Nucleophilic Deacetylation | HBr (aq) | Methyl 1H-indazole-5-carboxylate hydrobromide. | thieme-connect.de |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 1H-indazole-5-carboxylate |

| 1-acetyl-1H-indazole-5-carboxylic acid |

| 4-nitro-1H-indazole |

| 5-nitro-1H-indazole |

| 6-nitro-1H-indazole |

| 7-nitro-1H-indazole |

| YC-1 |

| 5-(acetoxymethyl)-1-acetyl-1H-indazole |

| 5-(bromomethyl)-1H-indazole |

| 2-acetyl-7-(trifluoromethylsulfonyloxy)-2H-indazole |

| 1H-indazole-7-carbonitrile |

Theoretical and Computational Studies of Indazole Derivatives, Including Methyl 1 Acetyl 1h Indazole 5 Carboxylate Analogues

Quantum Chemical Calculations (e.g., DFT, B3LYP/6-311++G(d,p))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecular systems. The B3LYP hybrid functional, combined with a triple-zeta basis set like 6-311++G(d,p), is frequently employed to provide a robust and accurate description of indazole derivatives. nih.govresearchgate.net These calculations offer a foundational understanding of the molecule's intrinsic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals, Mulliken Charges, Dipole Moment)

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted.

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For various indazole derivatives, this gap has been calculated to correlate with their biological activity. For example, in a study of various substituted indazoles, the HOMO-LUMO energy gap was a key parameter in assessing their potential as anti-cancer agents.

Molecular Orbitals: The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In many indazole derivatives, the HOMO is distributed over the indazole ring, indicating its electron-donating capability, while the LUMO may be localized on specific substituents, highlighting their electron-accepting potential.

Mulliken Charges: Mulliken population analysis provides a method for assigning partial charges to each atom in a molecule. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

A hypothetical data table for a representative 1-acetyl-1H-indazole analogue, based on typical values found in the literature for similar structures, is presented below.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 D |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely to interact with nucleophiles. For indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the acetyl and carboxylate groups are expected to be regions of negative electrostatic potential.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Ligand-Protein Binding Energy Calculations

Docking algorithms score the different binding poses of a ligand based on a scoring function, which estimates the binding free energy. This score provides a qualitative measure of the binding affinity. For example, in a study of indazole derivatives as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, docking scores were used to rank the compounds, with more negative values indicating stronger binding. The binding energies for some indazole derivatives have been reported in the range of -8 to -9 kcal/mol for certain targets.

Below is an illustrative data table of docking results for hypothetical indazole analogues against a protein target.

| Compound | Binding Energy (kcal/mol) |

| Indazole Analogue A | -8.5 |

| Indazole Analogue B | -7.9 |

| Indazole Analogue C | -9.1 |

Identification of Key Binding Interactions and Active Sites

Beyond just predicting the binding energy, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For many indazole-based inhibitors, hydrogen bonding with backbone atoms of key amino acid residues in the active site is a critical determinant of their potency. For instance, the indazole nitrogen atoms can act as hydrogen bond acceptors, while any N-H groups can serve as hydrogen bond donors. The aromatic rings of the indazole scaffold often participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. Identifying these key interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as an indazole derivative, interacts with its biological target, typically a protein receptor. These simulations can reveal the stability of the ligand-receptor complex and highlight the key amino acid residues involved in binding.

For instance, a study on 1H-indazole analogs as potential anti-inflammatory agents utilized MD simulations to evaluate their stability within the active site of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.netscispace.com The simulations indicated that certain derivatives formed stable complexes with the enzyme. researchgate.netscispace.com The stability of these complexes was further analyzed using Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations, which estimate the free energy of binding. researchgate.netscispace.com This analysis helps in understanding the energetic driving forces behind the ligand-receptor association. researchgate.netscispace.com

In another research effort, MD simulations were employed to investigate the interactions of indazole derivatives with the Hypoxia-Inducible Factor 1α (HIF-1α) protein, a target in cancer therapy. The simulations showed that a potent indazole compound maintained a stable conformation within the HIF-1α active site, confirming its binding efficiency. Such studies are crucial for validating the binding modes predicted by molecular docking and for understanding the dynamic nature of the interactions.

| Indazole Analogue System | Target Protein | Simulation Time | Key Findings |

| 1H-indazole analogues | Cyclooxygenase-2 (COX-2) | Not Specified | Compound BDF was relatively stable in the COX-2 active site. researchgate.netscispace.com |

| Indazole derivative (Compound 39) | HIF-1α | Not Specified | Showed good binding efficiency and was quite stable in the active site. |

| Hybrid indazole-thiadiazole analogue | α-amylase and α-glucosidase | 50 ns | The most potent compound was found to be highly stable throughout the simulation. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Computational Data

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. These investigations aim to identify the relationships between the chemical structure of a compound and its biological activity. Computational methods have greatly enhanced the ability to perform these analyses, allowing for the development of predictive models.

SAR studies of indazole derivatives have often been guided by computational docking and synthesis of a series of analogues to probe the effect of different substituents on activity. For example, in the development of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), a structure-guided and knowledge-based design approach was used. nih.gov This led to the synthesis of compounds with significantly improved enzymatic and cellular activity. nih.gov

QSAR models take this a step further by creating a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

In one study, 3D-QSAR models were developed for a series of indazole derivatives acting as HIF-1α inhibitors. researchgate.net The models, based on both field and Gaussian approaches, provided a structural framework for designing new inhibitors by generating steric and electrostatic contour maps. researchgate.net These maps highlight regions where bulky groups or specific electronic features would be expected to increase or decrease activity. researchgate.net The statistical validation of these models is crucial to ensure their predictive power. researchgate.net

Another QSAR study focused on indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing. The developed QSAR model was able to explain a high percentage of the variance in the inhibitory activity and demonstrated good predictive ability for new compounds. Such models are valuable tools for prioritizing which novel indazole derivatives should be synthesized and tested.

| Indazole Analogue Series | Biological Target/Activity | QSAR Model Type | Key Structural Insights from SAR/QSAR |

| 1H-indazole amide derivatives | ERK1/2 inhibition | Structure-guided design | Optimization led to compounds with nanomolar enzymatic and micromolar cellular activity. nih.gov |

| Indazole derivatives | HIF-1α inhibition | 3D-QSAR (Field and Gaussian-based) | Steric and electrostatic maps provide a framework for designing new inhibitors. researchgate.net |

| 1H-indazole analogues | EGFR inhibition | Structure-based design | Systematic optimization led to a potent and selective inhibitor against a mutant form of EGFR. nih.gov |

Biological and Pharmaceutical Relevance of Indazole Carboxylate Derivatives

Anticancer Activities and Mechanisms of Action

Indazole derivatives have been extensively investigated for their potential as anticancer agents. nih.govresearchgate.net Research has demonstrated their ability to interfere with multiple hallmark processes of cancer, from cell growth and survival to migration and invasion. rsc.orgnih.gov

Inhibition of Cell Proliferation and Colony Formation

A key aspect of cancer development is uncontrolled cell proliferation. Studies on indazole derivatives have shown their potent ability to inhibit the growth of various cancer cell lines. For instance, a synthesized indazole derivative, referred to as compound 2f , demonstrated significant growth inhibitory activity against several cancer cell lines, including breast cancer (4T1), liver cancer (HepG2), and another breast cancer line (MCF-7). rsc.orgnih.gov Treatment of the 4T1 breast cancer cell line with this compound effectively inhibited both cell proliferation and the ability of single cells to grow into colonies. rsc.org

Table 1: Antiproliferative Activity of Indazole Derivative 2f

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| 4T1 | Breast Cancer | 0.23 |

| HepG2 | Liver Cancer | 0.80 |

| MCF-7 | Breast Cancer | 0.34 |

| A549 | Lung Cancer | 1.15 |

IC₅₀ represents the concentration required to inhibit the growth of 50% of the cells. Data sourced from studies on indazole derivatives. rsc.orgnih.gov

Induction of Apoptosis (e.g., Upregulation of Cleaved Caspase-3 and Bax, Downregulation of Bcl-2)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many cancer cells evade apoptosis, leading to tumor growth. Indazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins. rsc.org In studies involving the 4T1 breast cancer cell line, treatment with compound 2f led to a dose-dependent increase in apoptosis. rsc.orgnih.gov This was associated with:

Upregulation of Cleaved Caspase-3: An increase in this executioner caspase, which plays a central role in the apoptotic process. rsc.org

Upregulation of Bax: An increase in this pro-apoptotic protein, which promotes cell death. rsc.org

Downregulation of Bcl-2: A decrease in this anti-apoptotic protein, which normally functions to inhibit cell death. rsc.org

This shift in the balance of pro- and anti-apoptotic proteins confirms that these compounds can trigger the intrinsic apoptotic pathway. rsc.org

Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Levels

Mitochondria are central to the intrinsic apoptotic pathway. A decrease in the mitochondrial membrane potential (MMP) is a key indicator of early apoptosis. Research has found that indazole derivatives can disrupt mitochondrial function in cancer cells. rsc.org Treatment of 4T1 cells with compound 2f resulted in a decreased MMP. rsc.orgnih.gov

Furthermore, the same compound was observed to increase the intracellular levels of Reactive Oxygen Species (ROS). rsc.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, ultimately triggering apoptosis. The induction of ROS coupled with the decrease in MMP suggests that these derivatives mediate their apoptotic effects through the ROS-mitochondrial pathway. nih.gov

Inhibition of Cell Migration and Invasion (e.g., Reduction of MMP9, Increase of TIMP2)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Indazole derivatives have demonstrated the potential to disrupt these processes. rsc.org In vitro studies using 4T1 breast cancer cells showed that compound 2f could inhibit cell migration and invasion. rsc.orgnih.gov This effect was linked to the modulation of specific enzymes involved in tissue remodeling:

Reduction of Matrix Metalloproteinase-9 (MMP9): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. A reduction in MMP9 levels hinders this process. rsc.org

Increase of Tissue Inhibitor of Metalloproteinase 2 (TIMP2): TIMPs are natural inhibitors of MMPs. An increase in TIMP2 further blocks the degradation of the extracellular matrix. rsc.org

Targeting Specific Kinase Inhibitors and Other Molecular Pathways (e.g., Wnt signaling pathway)

Kinases are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a common driver of cancer. nih.gov The indazole scaffold is a prominent feature in many kinase inhibitors. nih.govresearchgate.net

Indazole derivatives have been developed to target a variety of kinases, including:

VEGFR (Vascular Endothelial Growth Factor Receptor): Overexpression of VEGFR can lead to tumor angiogenesis, the formation of new blood vessels that supply the tumor. nih.gov Indazole derivatives have been designed as potent VEGFR-2 inhibitors, which can suppress this process. nih.gov

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFRs is associated with numerous cancers, including ovarian and lung cancer. nih.gov Indazole-based compounds have been identified as effective FGFR inhibitors. nih.govnih.gov

Aurora Kinases: These are essential for cell division, and their inhibitors are being investigated as anticancer drugs. researchgate.net Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. researchgate.net

Beyond specific kinases, the Wnt signaling pathway, which is crucial for cell fate and proliferation, has also been a target. While direct modulation by Methyl 1-acetyl-1H-indazole-5-carboxylate is not specified, the broader class of indazole derivatives is known to interact with various signaling pathways critical to cancer progression.

Table 2: Kinase Targets of Indazole Derivatives in Cancer Therapy

| Kinase Target | Associated Cancer Process | Reference |

|---|---|---|

| VEGFR-2 | Tumor Angiogenesis, Proliferation | nih.gov |

| FGFR | Cell Proliferation, Migration, Survival | nih.govnih.gov |

| Aurora Kinases | Cell Division (Mitosis) | researchgate.net |

| Bcr-Abl | Chronic Myeloid Leukemia | nih.gov |

This table summarizes key kinase targets for which indazole derivatives have shown inhibitory activity.

Anti-inflammatory Properties

Inflammation is a biological response that can contribute to the development and progression of various diseases, including cancer. Indazole and its derivatives have long been recognized for their anti-inflammatory properties. researchgate.netresearchgate.net The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core. nih.gov

Research has shown that certain indazole derivatives can significantly inhibit carrageenan-induced paw edema, a common model for studying acute inflammation. researchgate.net The mechanism behind this anti-inflammatory effect is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. mdpi.comresearchgate.net By inhibiting these pathways, indazole compounds can reduce the inflammatory response. researchgate.net Furthermore, some conformationally restricted indazole derivatives have been developed as agonists for the cannabinoid 2 receptor (CB2R), demonstrating potent anti-inflammatory and neuroprotective effects in preclinical models. acs.org

Modulation of Inflammatory Mediators and Cytokines

Indazole derivatives have demonstrated significant anti-inflammatory properties through their ability to modulate key inflammatory pathways. Research has shown that certain indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net

Furthermore, these derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net For instance, a study on various indazole derivatives revealed their capacity to inhibit TNF-α in a concentration-dependent manner. researchgate.net Another study highlighted that indazole-3-carboxamide derivatives can potently inhibit the release of pre-stored pro-inflammatory cytokines by blocking calcium influx through CRAC channels. nih.gov This modulation of inflammatory mediators underscores the potential of these compounds in treating inflammatory conditions.

Potential for Treatment of Inflammatory Disorders

The ability of indazole carboxylate derivatives to inhibit key inflammatory mediators translates into their potential for treating a variety of inflammatory disorders. nih.gov Animal studies have shown that the administration of indazole and its derivatives can significantly reduce carrageenan-induced paw edema, a common model for acute inflammation. nih.govresearchgate.net The anti-inflammatory effect is often dose-dependent, with some derivatives showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov

A structure-based design approach has led to the development of indazole ether-based compounds as glucocorticoid receptor (GR) modulators, which have shown in vivo efficacy in animal models of inflammatory diseases. nih.gov These findings suggest that indazole carboxylates could offer a promising therapeutic avenue for conditions such as rheumatoid arthritis and other chronic inflammatory diseases. nih.govnih.gov

Antimicrobial and Antifungal Activities

The indazole scaffold is a key feature in a number of compounds exhibiting antimicrobial and antifungal properties. mdpi.comnih.gov Research has demonstrated the efficacy of various indazole derivatives against a range of pathogenic microbes.

For example, newly synthesized 2H-indazole derivatives have shown potent activity against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds exhibiting greater potency than the standard drug metronidazole (B1676534). mdpi.com In the realm of antibacterial agents, N-methyl-3-aryl indazoles have been found to be effective against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, and Escherichia coli. nih.gov Similarly, certain indazole derivatives have displayed inhibitory activity against fungal species such as Candida albicans and Candida glabrata. mdpi.com

The mechanism of their antimicrobial action is an area of ongoing research, with some studies suggesting that these compounds may act as dual anti-inflammatory and antimicrobial agents. mdpi.comnih.gov The following table summarizes the antimicrobial activity of selected indazole derivatives.

| Compound Type | Target Organism | Activity/Potency | Reference |

| 2-Phenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | More potent than metronidazole in some cases | mdpi.com |

| N-Methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant activity against tested strains | nih.gov |

| 2H-Indazole derivatives (18 and 23) | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |

| Oxadiazolyl indazoles | Various bacteria | Screened for antimicrobial activity | researchgate.net |

Applications in Neurological Disorders and Neurodegeneration

Indazole derivatives have shown significant promise in the context of neurological disorders and neurodegeneration, with research pointing to their potential in treating conditions like Parkinson's disease (PD) and Alzheimer's disease (AD). researchgate.netdntb.gov.ua Their neuroprotective effects are often attributed to the inhibition of specific enzymes and pathways involved in the progression of these diseases. researchgate.net

For instance, certain N-alkyl-substituted indazole-5-carboxamide derivatives have been developed as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the pathophysiology of PD. nih.gov Another indazole derivative, AMI (6-amino-1-methyl-indazole), has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation, a key pathological feature of both AD and PD. nih.gov In animal models of PD, AMI was found to preserve dopaminergic neurons and improve behavioral symptoms. nih.gov

Furthermore, indazole derivatives have been investigated as nicotinic α-7 receptor partial agonists, which could be beneficial in treating cognitive deficits associated with AD and schizophrenia. google.com The development of dual inhibitors targeting both butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK) from indazole scaffolds represents an innovative approach to tackle both the cholinergic deficit and neuroinflammation in AD. acs.org

Role in Male Contraception Research (e.g., Antispermatogenic Agents)

A significant area of research for indazole carboxylate derivatives has been in the development of non-hormonal male contraceptives. oup.comnih.govnih.gov Indazole-3-carboxylic acids, in particular, have been identified as potent antispermatogenic agents that can reversibly inhibit sperm production. oup.comnih.gov

One of the most studied compounds in this class is lonidamine (B1675067) (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). nih.govnih.gov Lonidamine and its analogs have been shown to disrupt the junctions between Sertoli cells and developing germ cells in the testes, leading to the premature release of sperm cells and subsequent infertility. nih.govnih.gov

More recent research has focused on developing analogs of lonidamine with improved potency and a better safety profile. oup.comnih.gov For example, gamendazole, a novel indazole carboxylic acid derivative, has demonstrated potent antispermatogenic activity in rats after a single oral dose, leading to 100% infertility. oup.comnih.gov Another derivative, adjudin, has also shown promise as a male contraceptive by targeting germ cell adhesion. acs.org These findings highlight the potential of indazole carboxylates as a viable option for male contraception.

The following table lists some key indazole derivatives investigated for their antispermatogenic activity.

| Compound Name/Type | Mechanism of Action | Key Findings | Reference |

| Lonidamine | Disrupts inter-Sertoli-germ cell junctions | Effective antispermatogenic agent, but with side effects | oup.comnih.gov |

| Gamendazole | Potent antispermatogenic agent | Achieved 100% infertility in rats with a single dose | oup.comnih.gov |

| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Inhibition of spermatogenesis | Potent activity, particularly with di-substitution on the benzyl (B1604629) ring | nih.govacs.orgacs.org |

| Adjudin | Targets apical ectoplasmic specialization | Induces germ cell loss from the seminiferous epithelium | acs.org |

Other Biological Activities and Therapeutic Applications

Beyond the applications detailed above, indazole derivatives have been explored for a range of other therapeutic uses. The versatile nature of the indazole scaffold allows for the synthesis of compounds with diverse biological activities. nih.govnih.gov

Notably, many indazole derivatives have been investigated for their anticancer properties. nih.govnih.gov Compounds like pazopanib (B1684535) and axitinib, which contain an indazole core, are approved cancer therapies that function as tyrosine kinase inhibitors. nih.gov The ability of some indazole derivatives to induce apoptosis in cancer cells further underscores their potential in oncology. biosynth.com

Additionally, the indazole nucleus is present in compounds that have been evaluated for their anti-HIV activity. nih.govresearchgate.net These findings, although less prominent than the other activities discussed, contribute to the broad pharmacological profile of this class of compounds.

Future Directions and Research Opportunities

Development of Novel Indazole Derivatives with Enhanced Biological Activity and Selectivity

A primary focus of future research is the rational design and synthesis of new indazole derivatives with superior biological profiles. The versatility of the indazole scaffold allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net Research has shown that the 1H-indazole-3-amine structure, for example, is an effective fragment for binding to the hinge region of tyrosine kinases. mdpi.com

Future efforts will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematic optimization of substituents on the indazole ring to enhance potency and selectivity for specific biological targets. For instance, modifying the moieties of 3-(pyrazin-2-yl)-1H-indazole has led to the discovery of potent inhibitors of pan-Pim kinases. nih.gov

Fragment-Led and Structure-Guided Design: Utilizing techniques like fragment-led de novo design to discover novel series of inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Hybrid Molecules: Combining the indazole scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic modes of action.

The objective is to move beyond broad-spectrum activity towards highly selective agents that target specific isoforms of enzymes or receptor subtypes, thereby minimizing off-target effects.

Exploration of New Synthetic Pathways for Improved Yields and Purity

Key areas for future research include:

Advanced Catalysis: Broader implementation of metal-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, to construct complex indazole derivatives. nih.govresearchgate.net

Novel Cycloaddition Reactions: Exploring and expanding the scope of reactions like the [3+2] cycloaddition of arynes and α-diazocarbonyl compounds to form the indazole core. ucc.ie

Eco-Friendly Approaches: Developing new multicomponent reactions and "green" chemistry protocols that reduce waste, improve atom economy, and utilize less hazardous reagents. benthamscience.com

Flow Chemistry: Adapting existing syntheses to continuous flow processes, which can offer better control over reaction conditions, improve safety, and facilitate scaling up. ucc.ie

These advancements will not only accelerate the synthesis of known indazoles but also provide access to novel chemical space, paving the way for the discovery of new biological activities. benthamscience.com

Advanced In Vitro and In Vivo Pharmacological Evaluation

To better predict the clinical potential of novel indazole derivatives, more sophisticated preclinical evaluation models are required. While standard assays provide initial data, advanced models can offer deeper insights into a compound's mechanism of action and efficacy.

Future pharmacological evaluations will increasingly involve:

In Vitro Assays: Moving beyond traditional 2D cell cultures to 3D models like spheroids and organoids, which more closely mimic the in vivo tumor microenvironment. Evaluation of antiproliferative activity will continue across a wide range of cancer cell lines, with IC50 values determining initial potency. rsc.orgrsc.org For anti-inflammatory candidates, assays will focus on specific targets like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govresearchgate.net

In Vivo Models: Employing more predictive animal models, such as patient-derived xenografts (PDXs), to assess anti-tumor efficacy. nih.gov These models can provide a better correlation with clinical outcomes than traditional cell-line-derived xenografts. In vivo studies are crucial for observing effects on tumor growth and metastasis, as demonstrated in 4T1 mouse models for breast cancer. rsc.orgrsc.orgresearchgate.net

These advanced evaluation techniques will enable a more rigorous preclinical assessment, facilitating the selection of the most promising candidates for clinical development.

Clinical Translation Potential of Indazole-Based Therapeutics

The ultimate goal of drug discovery is the successful translation of a compound from the laboratory to the clinic. At least 43 indazole-based therapeutics are already in clinical use or trials, demonstrating the scaffold's viability. mdpi.com Key examples include Entrectinib (an ALK inhibitor) and Axitinib (a VEGFR inhibitor). mdpi.com

Future efforts to enhance clinical translation will focus on:

Pharmacokinetics and Drug Metabolism (DMPK): Early and thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have suitable profiles for clinical use. nih.gov

Biomarker Development: Identifying and validating biomarkers that can predict which patient populations are most likely to respond to a specific indazole-based therapy, enabling a personalized medicine approach.

Preclinical to Clinical Correlation: Building a deeper understanding of the relationship between preclinical data and clinical outcomes to improve the predictive power of animal models and in vitro assays. nih.gov

Successfully navigating the path to clinical approval requires a multidisciplinary approach, ensuring that promising compounds are not only potent but also possess the necessary drug-like properties for safe and effective use in humans. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize many aspects of drug discovery and development. nih.govpremierscience.com These technologies can analyze vast and complex datasets far more efficiently than traditional methods, accelerating the entire process from target identification to lead optimization. nih.gov

The application of AI/ML in indazole research will likely include:

Predictive Modeling: Using ML algorithms, such as graph neural networks, to predict the physicochemical properties, biological activities, and ADME profiles of virtual indazole derivatives, thereby prioritizing the synthesis of the most promising candidates. astrazeneca.com

Virtual Screening and De Novo Design: Employing AI to screen massive virtual libraries of compounds for potential hits against a specific target. premierscience.com Generative models can also be used for the de novo design of entirely new indazole structures with optimized, pre-defined properties.

Data Analysis: Applying AI to analyze complex data from high-throughput screening and multi-omics studies to identify novel drug targets and elucidate mechanisms of action. astrazeneca.comjsr.org

By integrating AI and ML, researchers can navigate the vast chemical space of indazole derivatives more effectively, reducing the time and cost associated with discovering the next generation of medicines. premierscience.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.